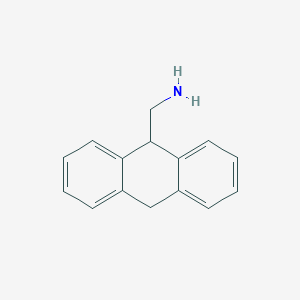

9-Aminomethyl-9,10-dihydroanthracene

Description

Properties

CAS No. |

22136-76-1 |

|---|---|

Molecular Formula |

C15H15N |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

9,10-dihydroanthracen-9-ylmethanamine |

InChI |

InChI=1S/C15H15N/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-8,15H,9-10,16H2 |

InChI Key |

GEICAQNIOJFRQN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(C3=CC=CC=C31)CN |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 9 Aminomethyl 9,10 Dihydroanthracene

Foundational Synthetic Routes to the 9-Aminomethyl-9,10-dihydroanthracene Core

The construction of the this compound molecule relies on multi-step synthetic sequences that assemble the characteristic tricyclic dihydroanthracene framework and incorporate the key aminomethyl group at the C9 position.

A prominent strategy for forming the central dihydroanthracene ring involves the acid-catalyzed cyclodehydration of precursor amino alcohols. nih.govnih.gov This intramolecular cyclization is a critical step that establishes the tricyclic core of the molecule. The synthesis of 1-methoxy- and 2-methoxy-AMDA, for instance, involves the generation of amino alcohol intermediates (9a and 9b in Scheme 1 of the source). nih.gov Similarly, the synthesis of 3-methoxy- and 4-methoxy-AMDA proceeds through amino alcohols 13a and 13b. nih.govresearchgate.net

The cyclization is typically promoted by strong acids such as methanesulfonic acid or polyphosphoric acid (PPA). nih.govresearchgate.net For example, the treatment of amino alcohols with methanesulfonic acid effectively yields the desired cyclized dihydroanthracene products. nih.gov This method is a direct and efficient way to construct the rigid scaffold, transforming a linear precursor into the final tricyclic system. The general utility of acid-promoted cyclodehydration of amino alcohols has been explored with various activating reagents, highlighting its importance in the synthesis of azaheterocycles. rsc.org

The synthesis of the precursors required for cyclodehydration often employs modern cross-coupling techniques. Palladium-catalyzed reactions, particularly the Suzuki cross-coupling, are instrumental in forming key carbon-carbon bonds to assemble the necessary diaryl structure. nih.govnih.gov For the synthesis of 3-methoxy- and 4-methoxy-AMDA, a Suzuki reaction between a substituted benzyl (B1604629) bromide (e.g., 3-methoxybenzyl bromide or 2-methoxybenzyl bromide) and 2-formylphenylboronic acid is used to create the aldehyde precursors (11a and 11b). nih.govresearchgate.net

This approach is highly versatile, allowing for the coupling of various substituted aromatic fragments to build the molecular framework that will subsequently undergo cyclization. The efficiency and functional group tolerance of palladium-catalyzed cross-coupling make it a cornerstone in the synthesis of complex organic molecules, including the precursors to AMDA and its derivatives. nih.govnih.gov

The introduction of the essential aminomethyl group at the C9 position is accomplished through the reduction of a suitable nitrogen-containing functional group. A common method involves the cyanosilylation of an aldehyde precursor, followed by reduction. nih.govnih.gov For example, aldehydes are first converted to their corresponding cyano trimethylsilyl (B98337) ethers using trimethylsilyl cyanide (TMSCN). nih.govresearchgate.net These intermediates are then reduced, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the primary amino alcohol, which is the direct precursor for the cyclodehydration step. nih.govnih.gov

An alternative pathway involves the reduction of a nitro group. In the synthesis of 1-methoxy- and 2-methoxy-AMDA, the key intermediates are 1,1-diaryl-2-nitroethanes. The nitro group in these compounds is reduced to a primary amine to form the required amino alcohol before cyclization. nih.gov Reductive amination of aldehyde-functionalized anthracene (B1667546) scaffolds is another established method for introducing amine functionalities, although it has been more thoroughly explored for anthraquinone (B42736) systems. redalyc.orgresearchgate.net

Beyond the primary routes, other methodologies have been developed for constructing anthracene and dihydroanthracene scaffolds. One novel approach involves the reaction of in-situ generated benzynes with α-lithiated arylacetonitriles, which can lead to 9,10-dihydroanthracen-9-imines and 9-amino-10-arylanthracenes. arkat-usa.org This method provides access to different substitution patterns on the anthracene core.

The Diels-Alder reaction, a classical [4+2] cycloaddition, is another powerful tool for synthesizing the dihydroanthracene ring system. blogspot.com The reaction between a diene, such as anthracene itself (reacting at the 9,10-positions), and a dienophile like maleic anhydride, can efficiently create the bicyclic adduct characteristic of the dihydroanthracene core. blogspot.com Furthermore, recent advancements in transition metal catalysis, using metals like gold, iridium, cobalt, and nickel, have opened up new avenues for the synthesis of substituted anthracene scaffolds through various cyclization and cycloaddition reactions, offering enhanced efficiency and selectivity. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) and Structure-Selectivity Relationship (SSR) Studies

To investigate how structural modifications influence biological activity, the this compound core is systematically derivatized. These studies are crucial for understanding the interactions between the molecule and its biological targets.

A primary focus of derivatization has been the placement of substituents at various positions on the aromatic rings of the dihydroanthracene nucleus. Methoxy (B1213986) groups have been systematically introduced at the 1-, 2-, 3-, and 4-positions to probe the electronic and steric requirements of the binding site at the human 5-HT₂A receptor. nih.gov

These studies revealed that the position of the methoxy group significantly impacts binding affinity. nih.govresearchgate.net For instance, racemic mixtures of these compounds showed an affinity trend of 3-MeO > 4-MeO > 1-MeO ~ 2-MeO at the h5-HT₂A receptor. nih.gov This suggests that the binding pocket can accommodate substituents at the 3-position well, while substitution at other positions is less favorable. nih.govresearchgate.net Further studies with larger annulated analogs, where an additional benzene (B151609) ring is fused to the dihydroanthracene core, were conducted to explore steric tolerance within the receptor binding sites. nih.govnih.gov These expanded analogs, such as dihydrotetraphene and dihydrotetracene derivatives, showed that even large, rigid structures can be accommodated within the 5-HT₂A binding site, with some analogs retaining high affinity. nih.govnih.gov

The following table summarizes the binding affinities of various substituted AMDA analogs at the 5-HT₂A receptor.

| Compound | Substitution | Receptor | Kᵢ (nM) |

| AMDA (1) | Unsubstituted | 5-HT₂A | 20 |

| 1-MeO-AMDA (2) | 1-Methoxy | 5-HT₂A | ~1000 |

| 2-MeO-AMDA (3) | 2-Methoxy | 5-HT₂A | ~1000 |

| 3-MeO-AMDA (4) | 3-Methoxy | 5-HT₂A | 15 |

| 4-MeO-AMDA (5) | 4-Methoxy | 5-HT₂A | 140 |

| Mixture (1a/2a) | Annulated (unsubstituted) | 5-HT₂A | 10 |

| Mixture (1b/2b) | Annulated (methoxy) | 5-HT₂A | 21 |

Data sourced from multiple studies. nih.govnih.gov

These derivatization efforts demonstrate that the dihydroanthracene scaffold is a versatile platform for developing selective ligands and that specific substitutions on the tricyclic core are a key determinant of biological activity. nih.govnih.gov

Modifications of the Aminomethyl Functional Group

The primary amine of this compound is a key interaction point with the receptor and a prime target for synthetic modification. N-alkylation has been shown to significantly influence receptor affinity and selectivity. nih.govrti.org Increasing the degree of N-methylation has been observed to progressively enhance affinity for the H1 receptor, but not for the 5-HT2A receptor. nih.gov Similarly, increasing the length of an alkyl chain attached to the amine can modulate binding properties. nih.gov For example, the N-benzyl-AMDA derivative showed a dramatically lower affinity for the 5-HT2A receptor (Ki = 721 nM) compared to the parent compound AMDA (Ki = 20 nM). nih.gov This highlights that even relatively conservative N-alkylation can have a profound negative impact on binding to this specific receptor.

To reduce the conformational flexibility of the aminomethyl side chain and lock it into a specific orientation, spiro-cyclic derivatives have been synthesized. These compounds feature a new ring system that incorporates the aminomethyl nitrogen and the C9 carbon of the dihydroanthracene core. The rigidity of these spiro junctions helps to fix the spatial arrangement of the key pharmacophoric elements. mdpi.com The synthesis of such compounds can be achieved through multi-component 1,3-dipolar cycloaddition reactions. researchgate.net While a broad range of spiro-cyclic compounds based on the dihydroanthracene framework exist, specific derivatives of AMDA itself have been developed to probe the geometric requirements of the receptor binding site. researchgate.net These conformationally constrained analogs are crucial tools for understanding the optimal geometry for high-affinity binding. ebi.ac.uk

Stereoselective Synthesis and Separation Techniques for Chiral Isomers

The C9 position of the this compound scaffold is a stereocenter, meaning the molecule exists as a pair of enantiomers ((R) and (S)). The different spatial arrangements of these enantiomers can lead to distinct interactions with chiral biological targets like receptors. nih.govnih.gov Research has shown that the two enantiomers of substituted AMDA analogs can exhibit different binding affinities. For example, computational models predict that the (R) and (S) enantiomers of 3-methoxy-AMDA can both form favorable hydrogen bonds within the 5-HT2A receptor, consistent with the high affinity observed for the racemic mixture. nih.gov

Given the importance of stereochemistry, methods for stereoselective synthesis and the separation of chiral isomers are critical. While specific stereoselective syntheses for the AMDA core are complex, the separation of racemic mixtures is a common and effective strategy. nih.govresearchgate.net High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) using chiral stationary phases (CSPs) are powerful and widely used techniques for this purpose. researchgate.netwvu.edunih.gov These chromatographic methods rely on the differential interaction of each enantiomer with the chiral selector in the stationary phase, allowing for their physical separation. wvu.edunih.gov For instance, a chiral SFC-MS method has been described for the separation of enantiomers of related complex molecules, demonstrating the utility of this technique for resolving chiral isomers in this chemical class. researchgate.net

Investigation of Regioisomer Formation in Synthetic Pathways

The synthesis of structurally complex analogs of this compound (AMDA) can sometimes lead to the formation of regioisomers, particularly during intramolecular cyclization reactions. The investigation into these synthetic pathways reveals important details about reaction mechanisms and the factors governing product distribution.

Detailed research into the synthesis of annulated AMDA analogs has shown that the final cyclodehydration step is critical in determining the regiochemical outcome. nih.gov Specifically, the acid-catalyzed cyclodehydration of certain amino alcohol precursors has been observed to yield a mixture of two distinct regioisomers. nih.govresearchgate.net

One prominent example involves the synthesis of annulated analogs designed to probe receptor binding sites. nih.gov In this pathway, the cyclodehydration of an amino alcohol intermediate using methanesulfonic acid did not produce a single product but rather a mixture of two isomers. nih.gov The reaction yielded a combination of (7,12-dihydrotetraphene-12-yl)methanamine and (6,11-dihydrotetracene-11-yl)methanamine. nih.govresearchgate.netnih.gov

The formation of these two products is a direct consequence of the two possible sites for electrophilic attack on the naphthalene (B1677914) ring system of the precursor molecule. The distribution of these isomers was determined to be in a 75:25 ratio, indicating a preferential pathway for the cyclization. nih.govresearchgate.net This preference is attributed to the greater stability of the intermediate carbocation formed during the electrophilic addition at the α-carbon of the naphthalene ring compared to the β-carbon, which leads to the kinetically-favored α-substituted product. nih.gov

| Regioisomer | Structure Name | Relative Yield |

|---|---|---|

| Isomer 1 (Major) | (7,12-dihydrotetraphene-12-yl)methanamine | 75% |

| Isomer 2 (Minor) | (6,11-dihydrotetracene-11-yl)methanamine | 25% |

Advanced Structural and Conformational Analysis of 9 Aminomethyl 9,10 Dihydroanthracene

Conformational Dynamics of the Tricyclic Dihydroanthracene System

Analysis of Fold Angle and Its Relationship to Molecular Geometry

The central ring of the 9,10-dihydroanthracene (B76342) system is puckered, resulting in a distinct "fold angle" between the planes of the two flanking benzene (B151609) rings. datapdf.com In the solid state, the parent compound 9,10-dihydroanthracene adopts a conformation with a fold angle of approximately 145°. datapdf.com For 9-Aminomethyl-9,10-dihydroanthracene (AMDA), this tricyclic system exhibits a similar fold angle of about 147°. nih.gov This folded geometry is a consequence of the sp³ hybridization of the C9 and C10 carbons, which disrupts the planarity of the anthracene (B1667546) precursor. The degree of folding can be influenced by substituents on the central ring. datapdf.com For instance, in 9,9-Dimethyl-9,10-dihydroanthracene, the dihedral angle between the two fused benzene rings is reported as 34.7°, which is consistent with a significant fold. researchgate.net

| Compound | Fold Angle (°) | Dihedral Angle (°) | State |

|---|---|---|---|

| 9,10-Dihydroanthracene | ~145 | ~35 | Solid |

| This compound | ~147 | ~33 | Not Specified |

| 9,9-Dimethyl-9,10-dihydroanthracene | Not Specified | 34.7 | Solid |

Preferred Orientation of the 9-Aminomethyl Group (e.g., Pseudoaxial Conformation)

Due to the boat-like conformation of the central ring, substituents at the 9- and 10-positions can adopt either pseudoaxial (pointing away from the plane of the central ring) or pseudoequatorial (pointing towards the periphery) orientations. For this compound, the 9-aminomethyl group shows a distinct preference for the pseudoaxial conformation. nih.gov This orientation minimizes steric interactions with the rest of the molecule and is considered the more stable energetic conformation. This preferential positioning is a critical factor in how the molecule presents its amine group for interaction with receptor binding sites. nih.gov

Influence of Substituents and Derivatization on Molecular Conformation

The introduction of substituents onto the 9,10-dihydroanthracene framework can significantly modulate its conformational properties. Studies on methylated and ethylated derivatives of 9,10-dihydroanthracene indicate that while the fundamental boat conformation is retained, substituent groups can cause modest deviations in the degree of puckering. datapdf.com

In the case of this compound derivatives, various modifications have been explored to probe structure-activity relationships. nih.govnih.gov These include:

Ring substitution: Placing substituents, like methoxy (B1213986) groups, at various positions on the aromatic rings (e.g., 1-, 2-, 3-, or 4-positions) can alter electronic properties and potentially lead to subtle conformational adjustments. nih.gov

These derivatizations are often guided by the need to understand the steric and electronic tolerance of biological targets. nih.govresearchgate.net

Application of Advanced Spectroscopic Methods for Structural Characterization (e.g., NMR, Mass Spectrometry)

The precise three-dimensional structure and conformation of this compound and its analogs are elucidated using a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are indispensable tools. ¹H NMR spectroscopy can provide information about the pseudoaxial or pseudoequatorial orientation of protons on the central ring. datapdf.com For the parent compound, 9,10-dihydroanthracene, the chemical shifts of the protons at C9 and C10 are well-documented. chemicalbook.com In substituted derivatives, changes in these shifts and coupling constants can reveal conformational changes. datapdf.com ¹³C NMR studies have also been used to probe the puckering of the central ring in various dihydroanthracene derivatives. datapdf.com

Mass Spectrometry (MS): Mass spectrometry is critical for confirming the molecular weight and elemental composition of this compound and its derivatives. crossref.org The fragmentation patterns observed under techniques like electron ionization (EI) can provide valuable structural information about the tricyclic core and its substituents. nih.gov High-resolution mass spectrometry (HRMS) ensures the accurate determination of the molecular formula.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Proton environment, chemical shifts, coupling constants | Confirms the orientation of the aminomethyl group and protons on the central ring. |

| ¹³C NMR | Carbon skeleton framework | Elucidates the structure of the tricyclic system and the position of substituents. |

| Mass Spectrometry (MS) | Molecular weight, fragmentation patterns | Confirms identity and provides clues about structural integrity. |

| High-Resolution MS (HRMS) | Exact molecular formula | Verifies elemental composition. |

Computational Methodologies for Conformational Space Exploration and Energy Minimization

To complement experimental data, computational methods are widely used to explore the conformational landscape of this compound. nih.gov Techniques such as molecular mechanics (using force fields like MM2) and quantum mechanics calculations are employed to model the potential energy surface of the molecule. datapdf.com

These computational studies allow for:

Energy Minimization: Identifying the most stable, low-energy conformations, such as the preference for the pseudoaxial orientation of the 9-aminomethyl group. nih.govnih.gov

Conformational Search: Systematically exploring the different possible shapes (conformers) the molecule can adopt by rotating its single bonds.

Ligand Docking: Modeling how different conformers of this compound and its analogs might fit into and interact with the binding pocket of a target receptor. nih.govnih.gov

These modeling approaches have been instrumental in rationalizing the structure-affinity relationships of various derivatives and in proposing specific interactions, such as hydrogen bonds and lipophilic contacts, that govern molecular recognition. nih.gov

Molecular Interactions and Receptor Pharmacology of 9 Aminomethyl 9,10 Dihydroanthracene Derivatives

Ligand-Receptor Binding Mechanisms and Molecular Recognition

The binding of 9-Aminomethyl-9,10-dihydroanthracene derivatives to their receptor targets is a multifaceted process dictated by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. The rigid, conformationally constrained nature of the dihydroanthracene nucleus provides a distinct framework that influences the orientation of the molecule within the receptor's binding pocket.

Derivatives of this compound have been extensively studied as probes for the serotonin (B10506) 5-HT2A receptor, revealing key insights into the architecture and chemical environment of its binding site.

Research has consistently demonstrated that this compound (AMDA) and its analogs act as antagonists at the 5-HT2A receptor. nih.govwikipedia.org Their binding affinities are typically high, indicating a strong interaction with the receptor. The parent compound, AMDA, exhibits a high affinity with a Kᵢ value in the range of 9.5-21 nM. nih.gov Structural modifications to the tricyclic core and the amine substituent have led to the development of a wide array of derivatives with varying potencies. nih.govacs.orgnih.gov

The antagonistic nature of these compounds suggests that they bind to the receptor in a manner that stabilizes a conformational state unfavorable for the initiation of signal transduction. nih.govacs.org Molecular modeling studies propose that AMDA derivatives bind in a fashion analogous to that of sterically demanding antagonists. nih.govacs.orgnih.gov The binding profiles of these derivatives are influenced by substitutions at various positions on the anthracene (B1667546) ring system. For instance, substitutions at the 3-position can be well-tolerated, with affinities varying approximately 80-fold within a series of analogs, from a Kᵢ of 1.3 nM for the 3-bromo derivative to 107 nM for a bulkier substituent. nih.gov

Table 1: Binding Affinities (Kᵢ) of Selected this compound Derivatives at the 5-HT2A Receptor

| Compound | Substituent | Kᵢ (nM) |

|---|---|---|

| AMDA | None | 20 nih.gov |

| 3-Bromo-AMDA | 3-Bromo | 1.3 nih.gov |

| 3-Phenylpropyl-AMDA | 3-Phenylpropyl | 3.2 nih.gov |

| 3-n-Hexyl-AMDA | 3-n-Hexyl | 7 nih.gov |

| (7,12-dihydrotetraphene-12-yl)methanamine / (6,11-dihydrotetracene-11-yl)methanamine mixture (75:25) | Annulated aromatic ring | 10 nih.govnih.govresearchgate.net |

| (7,12-dihydrotetraphene-3-methoxy-12-yl)methanamine | Annulated aromatic ring with methoxy (B1213986) group | 21 nih.govnih.govresearchgate.net |

| N-Benzyl-AMDA | N-Benzyl | 721 nih.gov |

| N-Phenylbutyl-AMDA | N-Phenylbutyl | 964 nih.govnih.govresearchgate.net |

The binding pocket of the 5-HT2A receptor demonstrates considerable steric tolerance, capable of accommodating large and rigid analogs of this compound. nih.govresearchgate.net This has been explored through the synthesis and evaluation of derivatives with expanded tricyclic systems and various substituents. For example, a mixture of (7,12-dihydrotetraphene-12-yl)methanamine and (6,11-dihydrotetracene-11-yl)methanamine, which feature an additional fused aromatic ring, retains a high affinity for the 5-HT2A receptor with a Kᵢ of 10 nM. nih.govnih.govresearchgate.net Similarly, (7,12-dihydrotetraphene-3-methoxy-12-yl)methanamine also shows substantial affinity (Kᵢ = 21 nM). nih.govnih.govresearchgate.net

These findings indicate that the binding site can expand to accommodate these larger, rigid structures. nih.gov However, modifications to the amine substituent can have a more pronounced effect on affinity. For instance, N-phenylalkyl derivatives with varying alkyl chain lengths exhibit weaker affinity for the 5-HT2A receptor, with Kᵢ values ranging from 223 to 964 nM. nih.govnih.govresearchgate.net This suggests that while the receptor can accommodate bulk around the tricyclic scaffold, the orientation and nature of the amine substituent are critical for optimal binding.

Molecular modeling and site-directed mutagenesis studies have identified several key amino acid residues within the 5-HT2A receptor that are crucial for the binding of this compound derivatives. A pivotal interaction is the hydrogen bond formed between the protonated amine of the ligand and the aspartate residue at position 155 (D155³.³²) in transmembrane helix 3 (TM3). nih.govnih.gov This electrostatic interaction is a common feature for the binding of many aminergic G protein-coupled receptor (GPCR) ligands.

In addition to this primary anchor point, other residues contribute to the stability of the ligand-receptor complex through hydrogen bonding and aromatic interactions. Serine 159 (S159³.³⁶) in TM3 can also form a hydrogen bond with the basic amine of AMDA. nih.gov The aromatic rings of the dihydroanthracene core engage in hydrophobic and aromatic interactions with a cluster of residues. These include isoleucine 163 (I163³.³⁴⁰) and tryptophan 336 (W336⁶.⁴⁸) in TM6, as well as phenylalanine 243 (F243⁵.⁴⁷) in TM5. nih.gov

Furthermore, phenylalanine 339 (F339⁶.⁵¹) and phenylalanine 340 (F340⁶.⁵²) in TM6 are positioned to interact with the ligand. nih.gov Specifically, F339⁶.⁵¹ may stabilize the ammonium-D155³.³²-S159³.³⁶ complex through a π-cation interaction. nih.gov The lack of a significant adverse effect on the affinity of AMDA and its 3-bromo derivative upon mutation of F340⁶.⁵² to leucine (B10760876) supports the proposed binding orientation of these antagonists. nih.govacs.orgnih.gov

Some derivatives of this compound also exhibit affinity for the histamine (B1213489) H1 receptor, highlighting the structural similarities between the binding sites of these two receptors.

The binding affinities of this compound analogs at the histamine H1 receptor vary depending on their structural features. Generally, increasing the length of the alkyl linker between the dihydroanthracene core and the amine, or increasing the degree of N-methylation, tends to enhance affinity for the H1 receptor more so than for the 5-HT2A receptor. nih.gov

A notable example of selectivity is (7,12-dihydrotetraphene-3-methoxy-12-yl)methanamine, which displays a 100-fold selectivity for the 5-HT2A receptor (Kᵢ = 21 nM) over the H1 receptor (Kᵢ = 2500 nM). nih.govnih.govresearchgate.net In contrast, N-phenylalkyl-AMDA derivatives generally show weak affinity for both receptors. nih.govnih.govresearchgate.net This differential affinity underscores the subtle structural nuances that can be exploited to achieve receptor selectivity. Structure-affinity relationship studies have been conducted to systematically explore how modifications to the AMDA scaffold influence binding at both 5-HT2A and H1 receptors. nih.gov

Table 2: Binding Affinities (Kᵢ) and Selectivity of a this compound Derivative at 5-HT2A and H1 Receptors

| Compound | 5-HT2A Kᵢ (nM) | H1 Kᵢ (nM) | Selectivity (H1/5-HT2A) |

|---|---|---|---|

| (7,12-dihydrotetraphene-3-methoxy-12-yl)methanamine | 21 nih.govnih.govresearchgate.net | 2500 nih.govnih.govresearchgate.net | ~119 |

Comparative Analysis of Binding Modes across Distinct Receptor Subtypes (e.g., 5-HT2A vs. H1)

The binding of this compound derivatives reveals key differences in the architecture of the 5-HT2A and H1 receptor binding sites. While both receptors accommodate the tricyclic core, their tolerance for substitutions on this scaffold and on the aminomethyl side chain varies significantly, indicating distinct binding orientations and molecular interactions.

For instance, modifications to the aminomethyl side chain highlight these differences. It has been observed that increasing the length of the alkyl linker connecting the dihydroanthracene core to the amine, or increasing the degree of N-methylation, progressively enhances the affinity of AMDA analogs for the H1 receptor, but not for the 5-HT2A receptor. scilit.com This suggests that the H1 receptor's binding pocket possesses a region that can favorably accommodate larger, more lipophilic N-substituents, a feature that is less pronounced or absent in the 5-HT2A receptor.

Conversely, expanding the tricyclic ring system through annulation (the fusion of an additional aromatic ring) can maintain or even enhance affinity at the 5-HT2A receptor while drastically reducing it at the H1 receptor. scilit.comnih.gov A notable example is (7,12-dihydrotetraphene-3-methoxy-12-yl)methanamine, an annulated AMDA analog, which displays a high affinity for the 5-HT2A receptor (Ki = 21 nM) but is 100-fold less potent at the H1 receptor (Ki = 2500 nM). nih.govnih.gov This pronounced selectivity suggests that the 5-HT2A receptor can accommodate rigid, planar extensions of the tricyclic system, whereas the H1 receptor binding site is sterically constrained in that region. nih.gov These findings imply that while the initial anchor point—likely an ionic interaction between the protonated amine of the ligand and a conserved aspartate residue in transmembrane helix 3 (D3.32) of the receptor—is similar for both subtypes, the orientation of the tricyclic scaffold and the surrounding amino acid residues must differ significantly. nih.govnih.gov

Geometry-Affinity Relationships and Structural Determinants of Receptor Binding

The binding affinity of AMDA derivatives is profoundly influenced by the geometry of the tricyclic 9,10-dihydroanthracene (B76342) ring system. nih.gov This scaffold embeds a phenylethylamine skeleton, a common motif in aminergic receptor ligands, but the presence of the second fused aromatic ring is crucial for high-affinity binding. nih.govjst.go.jp The key geometric parameter is the fold angle between the two aromatic moieties of the dihydroanthracene core, which is approximately 147 degrees in the parent AMDA molecule. researchgate.net Studies suggest that this specific dihedral angle is within the optimal range for potent interaction with the 5-HT2A receptor. nih.govjst.go.jp

Furthermore, the conformation of the aminomethyl side chain is a critical determinant of affinity. The 9-aminomethyl group preferentially adopts a pseudoaxial orientation relative to the central ring. researchgate.net Evaluation of conformationally constrained derivatives indicates that a chain-extended trans, gauche conformation is most likely responsible for high-affinity binding at the 5-HT2A receptor. nih.gov This specific geometry ensures the correct spatial relationship between the basic nitrogen atom, which forms a key ionic bond in the binding pocket, and the tricyclic scaffold, which engages in hydrophobic and van der Waals interactions with aromatic and aliphatic residues within the receptor. nih.govresearchgate.net

Structure-Affinity Relationships (SAR) and Structure-Selectivity Relationships (SSR)

Systematic structural modifications of the AMDA scaffold have elucidated the specific molecular features that govern its affinity and selectivity for various receptors.

Alterations to the tricyclic dihydroanthracene core have a significant impact on receptor binding. Expanding the ring system by adding another aromatic ring (annulation) is well-tolerated by the 5-HT2A receptor. A mixture of (7,12-dihydrotetraphene-12-yl)methanamine and (6,11-dihydrotetracene-11-yl)methanamine was found to have a high apparent affinity at the 5-HT2A receptor, with a Ki value of 10 nM. nih.govnih.gov This indicates that the binding pocket can accommodate larger, rigid, and planar extensions.

Introducing substituents onto the aromatic rings also modulates affinity. Methoxy-substitution at various positions of the dihydroanthracene ring system resulted in a clear affinity trend at the human 5-HT2A receptor: 3-MeO > 4-MeO > 1-MeO ≈ 2-MeO. rsc.orgresearchgate.netnih.gov This suggests that the 3- and 4-positions are located in a region of the binding site that can favorably interact with a methoxy group, potentially through hydrogen bonding with nearby amino acid sidechains, whereas the 1- and 2-positions are in a less accommodating environment. rsc.orgresearchgate.net The high affinity of the 3-methoxy derivative is particularly notable, suggesting a beneficial interaction within an alternative binding site for this isomer. rsc.orgnih.gov

| Compound | Modification | 5-HT2A Ki (nM) | Reference |

|---|---|---|---|

| AMDA (Parent) | None | 20 | scilit.com |

| Annulated Mixture | Fused aromatic ring | 10 | nih.govnih.gov |

| 3-Methoxy-AMDA | Methoxy at 3-position | 10.3 | rsc.org |

| 4-Methoxy-AMDA | Methoxy at 4-position | 14.3 | rsc.org |

| 1-Methoxy-AMDA | Methoxy at 1-position | 117 | rsc.org |

| 2-Methoxy-AMDA | Methoxy at 2-position | 125 | rsc.org |

Modifications to the exocyclic aminomethyl group serve as a powerful determinant of both affinity and selectivity. As previously noted, increasing the bulk on the nitrogen atom or extending the alkyl chain length tends to decrease affinity for the 5-HT2A receptor while increasing it for the H1 receptor. scilit.com For example, N-benzyl-AMDA has a Ki of 721 nM at the 5-HT2A receptor, a dramatic drop in affinity compared to the parent AMDA (Ki = 20 nM). scilit.com

Further extension of the N-substituent with longer phenylalkyl chains (phenylethyl, phenylpropyl, phenylbutyl) results in compounds with weak affinity for both 5-HT2A and H1 receptors, with Ki values ranging from 223 to 964 nM. nih.govnih.gov This indicates that neither receptor can tolerate large, flexible substituents on the amine, suggesting steric hindrance in a critical region of the binding pocket close to the anchoring aspartate residue. nih.gov This contrasts sharply with classical tricyclic antidepressants, where a three-carbon chain separating the tricyclic system from a secondary or tertiary amine is often optimal for activity. ucdavis.edu These divergent findings suggest that AMDA and its analogs bind to the 5-HT2A receptor in a different fashion from prototypical tricyclic agents like imipramine. acs.orgnih.gov

| Compound | N-Substitution | 5-HT2A Ki (nM) | H1 Ki (nM) | Reference |

|---|---|---|---|---|

| AMDA | -H | 20 | N/A | scilit.com |

| N-Benzyl-AMDA | -CH2-Phenyl | 721 | N/A | scilit.com |

| N-Phenylethyl-AMDA | -(CH2)2-Phenyl | 223 | 326 | nih.gov |

| N-Phenylpropyl-AMDA | -(CH2)3-Phenyl | 964 | 639 | nih.gov |

| N-Phenylbutyl-AMDA | -(CH2)4-Phenyl | 468 | 508 | nih.gov |

Stereochemistry plays a crucial role in the interaction of AMDA derivatives with the 5-HT2A receptor. The introduction of substituents onto the tricyclic system often creates a chiral center at the 9-position. Computational modeling and binding data suggest that the different stereoisomers of substituted AMDA compounds interact differently with the receptor. rsc.org

For example, in the case of methoxy-substituted AMDA, molecular modeling predicts that for the higher-affinity isomers (e.g., 3-MeO), the methoxy oxygen atom is positioned to form favorable hydrogen-bond interactions with donor sidechains within the receptor binding site. rsc.orgnih.gov Conversely, the lower-affinity isomers are thought to lack this ability due to an unfavorable orientation of the substituent. rsc.orgnih.gov Similarly, modeling of annulated AMDA analogs suggests distinct binding modes for the (R)- and (S)-isomers within the 5-HT2A receptor, leading to differences in predicted affinity. nih.gov These findings underscore that the three-dimensional arrangement of atoms is critical for achieving optimal complementarity with the asymmetric binding pocket of the receptor.

Ligand-Induced Conformational Changes in Receptor Binding Sites

As a 5-HT2A antagonist, this compound is believed to stabilize an inactive or non-signaling conformation of the receptor. nih.govresearchgate.net G protein-coupled receptors like the 5-HT2A receptor exist in an equilibrium of different conformational states. jst.go.jp Agonist binding shifts this equilibrium toward an active state, which can then couple to intracellular G proteins and initiate a signaling cascade. researchgate.net This activation involves significant structural rearrangements within the receptor, including an outward movement of the intracellular ends of transmembrane helices (TM) 5 and 6. nih.govmdpi.com

Key motifs involved in this transition include the "ionic lock" between charged residues at the bottom of TM3 (R3.50) and TM6 (E6.30), and a "toggle switch" involving a tryptophan residue (W6.48). In the inactive state, the ionic lock is intact. Agonist binding induces conformational changes that break this lock, a crucial step for G protein activation. nih.govmdpi.com

Conversely, inverse agonists and antagonists function by binding to and stabilizing inactive receptor conformations, thereby preventing the transition to the active state. researchgate.net Molecular dynamics simulations of the 5-HT2A receptor show that antagonists promote the formation and stability of the R3.50-E6.30 ionic lock. mdpi.com By binding within the transmembrane domain, AMDA and its derivatives act as a physical impediment to the conformational rearrangements required for receptor activation. The rigid tricyclic scaffold fits into a hydrophobic cleft, while the protonated amine anchors to the conserved aspartate (D3.32), effectively locking the receptor in a state that is unable to engage with and activate G proteins. nih.govnih.govnih.gov Therefore, the binding of AMDA does not induce the active-state conformation but rather selects and stabilizes a pre-existing inactive conformation from the receptor's dynamic ensemble. jst.go.jpnih.gov

Computational Chemistry and Molecular Modeling Applications in 9 Aminomethyl 9,10 Dihydroanthracene Research

Homology Modeling of G-Protein Coupled Receptors (GPCRs)

The elucidation of ligand-receptor interactions at an atomic level is crucial for structure-based drug design. However, obtaining crystal structures of GPCRs remains a significant challenge. In the absence of an experimentally determined structure for the 5-HT2 receptor family, researchers have turned to homology modeling to create three-dimensional representations of these proteins.

Homology models for the human 5-HT2A and H1 receptors have been instrumental in the investigation of AMDA derivatives. nih.gov These models are typically constructed using the high-resolution crystal structures of related GPCRs, such as bovine rhodopsin or the β2-adrenergic receptor, as templates. nih.govwikipedia.org The process involves aligning the amino acid sequence of the target receptor (e.g., 5-HT2A) with the template structure, followed by model building and refinement to generate a plausible 3D structure of the receptor's binding site. nih.gov These generated models serve as the foundation for subsequent docking and dynamic simulation studies to probe the binding of AMDA and its analogs. nih.govwikipedia.org

Ligand Docking Simulations

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. It has been extensively applied to understand how AMDA derivatives interact with their target receptors.

Docking studies have successfully predicted key interactions between AMDA analogs and the 5-HT2A and H1 receptors. A crucial interaction consistently observed is the formation of a salt bridge between the protonated amine of the ligand and the highly conserved aspartate residue D155 (D3.32) in transmembrane helix 3 (TM3) of the 5-HT2A receptor. nih.govnih.gov

Beyond this primary electrostatic interaction, the tricyclic dihydroanthracene core of AMDA engages in extensive lipophilic and aromatic interactions with surrounding residues within the binding pocket. nih.govnih.gov For instance, studies on methoxy-substituted AMDA derivatives have shown that the position of the methoxy (B1213986) group dictates its ability to form hydrogen bonds with specific serine residues, such as S159 (S3.36) and S239 (S5.43), which in turn correlates with the compound's binding affinity. nih.gov The affinity of these derivatives for the h5-HT2A receptor has been shown to vary significantly based on the substituent's position, highlighting the sensitivity of the binding pocket's topography. nih.gov

| Compound | h5-HT2A Receptor Affinity (Ki, nM) |

|---|---|

| 9-Aminomethyl-9,10-dihydroanthracene (AMDA) | 20 |

| 3-Methoxy-AMDA | 7.5 |

| 4-Methoxy-AMDA | 124 |

| 1-Methoxy-AMDA | 1158 |

| 2-Methoxy-AMDA | 1367 |

| N-Benzyl-AMDA | 721 |

Data sourced from Dewkar et al. (2008) and Shah et al. (2010). nih.govnih.gov

The conformation of AMDA and its derivatives is a key determinant of binding affinity. AMDA itself is a relatively restrained molecule, with its 9-aminomethyl group preferentially adopting a pseudoaxial conformation. researchgate.net The tricyclic system has a distinct fold angle of approximately 147 degrees. researchgate.net Computational studies investigating conformationally constrained derivatives have suggested that a chain-extended trans, gauche form is likely responsible for high-affinity binding at 5-HT2A receptors. rasayanjournal.co.in The geometric relationship between the two aromatic rings of the dihydroanthracene core appears to be near-optimal in the parent AMDA structure for receptor affinity. rasayanjournal.co.in

Molecular Dynamics Simulations of Ligand-Receptor Complexes for Dynamic Interaction Analysis

While ligand docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. This technique allows for the refinement of docked poses and helps to understand the stability of key interactions. In the context of AMDA research, MD simulations have been used in conjunction with docking to suggest that AMDA derivatives, which are antagonists, bind to the 5-HT2A receptor in a manner analogous to other sterically demanding antagonists. researchgate.netdntb.gov.ua Short MD simulations, for instance, can be employed to allow the receptor-ligand complex to explore locally accessible low-energy states, thereby improving the complementarity between the ligand and the receptor binding site. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Based on the conducted literature search, no specific studies applying quantum chemical calculations, such as Density Functional Theory (DFT), to analyze the electronic structure (e.g., HOMO-LUMO analysis) or reactivity of this compound were identified. While these methods are powerful tools for understanding molecular properties, their direct application to this specific compound has not been detailed in the available research.

Pharmacophore Modeling and Design Principles for Novel Receptor Ligands

The unique and rigid tricyclic structure of this compound (AMDA) has established it as a foundational tool in computational chemistry for developing new receptor ligands. Its molecular geometry is notably inconsistent with pre-existing pharmacophore models for antagonists of the 5-HT2A receptor, suggesting that AMDA represents a structurally novel class of compounds that interacts with the receptor in a distinct manner. nih.gov This has prompted focused research using AMDA as a scaffold to refine existing pharmacophore models and establish new design principles for high-affinity ligands. nih.govwikipedia.org The core of AMDA's pharmacophoric features lies in its two aromatic rings and a basic nitrogen atom, yet it lacks the typical heteroatom hydrogen-bonding characteristics often associated with high-affinity receptor ligands. rti.org

Molecular modeling studies, in conjunction with synthesis and radioligand binding assays of AMDA analogs, have been instrumental in probing the steric and electronic characteristics of receptor binding sites, particularly for the 5-HT2A and H1 receptors. nih.govresearchgate.net By systematically modifying the AMDA scaffold, researchers have been able to map the topology of the ligand-binding pocket and identify key interaction points that contribute to affinity and selectivity.

A primary design principle elucidated from this research is the significant steric tolerance within the 5-HT2A receptor binding site. nih.govresearchgate.net Studies involving AMDA analogs expanded by benz-fusion (annulated analogs) revealed that even large, rigid additions to the tricyclic system can be accommodated within the receptor. nih.gov For instance, a mixture of dihydrotetraphene and dihydrotetracene analogs of AMDA was found to bind with high affinity to the 5-HT2A receptor. nih.govresearchgate.net These findings indicate that the AMDA pharmacophore can be expanded to incorporate new substituents that may access additional binding site residues, providing a new rigid scaffold for ligand design. nih.gov

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

| Mixture of (7,12-dihydrotetraphene-12-yl)methanamine and (6,11-dihydrotetracene-11-yl)methanamine (75:25 ratio) | 5-HT2A | 10 |

| (7,12-Dihydrotetraphene-3-methoxy-12-yl)methanamine | 5-HT2A | 21 |

| (7,12-Dihydrotetraphene-3-methoxy-12-yl)methanamine | H1 | 2500 |

| N-Phenylmethyl-AMDA derivative | 5-HT2A | 223 |

| N-Phenylethyl-AMDA derivative | 5-HT2A | >1000 |

| N-Phenylpropyl-AMDA derivative | 5-HT2A | 964 |

| N-Phenylbutyl-AMDA derivative | 5-HT2A | 811 |

This table presents binding affinity data for several annulated and N-substituted analogs of this compound (AMDA) at serotonin (B10506) 5-HT2A and histamine (B1213489) H1 receptors. The data illustrates the steric tolerance of the 5-HT2A receptor and how modifications to the AMDA structure influence binding affinity and selectivity. Data sourced from Shah J.R., et al. (2010). nih.govresearchgate.net

Further design principles have been established by examining the effects of methoxy-substitution at various positions on the AMDA core. nih.govnih.gov These studies highlight the critical role of substituent placement and electronic interactions in determining binding affinity. Computational modeling predicts that the differential affinities of various positional isomers are due to their ability to interact with hydrogen bond-donating sidechains within the 5-HT2A receptor binding site. nih.govnih.gov Specifically, isomers with higher affinity, such as the 3-methoxy substituted analog, are positioned such that the methoxy oxygen can form favorable hydrogen bonds. In contrast, lower-affinity isomers are unable to achieve this optimal orientation. nih.gov This underscores a key design principle: substituent placement must be precisely controlled to align functional groups with complementary residues in the target receptor.

| Methoxy Substituent Position | h5-HT2A Receptor Affinity Trend |

| 3-Methoxy | Highest |

| 4-Methoxy | High |

| 1-Methoxy | Low |

| 2-Methoxy | Low (~1-Methoxy) |

This table shows the trend in binding affinity for racemic mixtures of methoxy-substituted analogs of this compound (AMDA) at the human 5-HT2A receptor. The data demonstrates that the position of the methoxy group significantly impacts receptor affinity, a key principle for designing new ligands. Data sourced from Dewkar G.K., et al. (2008). nih.govnih.gov

Advanced Research Applications and Methodologies Utilizing 9 Aminomethyl 9,10 Dihydroanthracene

Utilization as Structural Probes for Mapping Receptor Binding Sites

The unique conformational constraints of the 9-Aminomethyl-9,10-dihydroanthracene scaffold make it an excellent tool for probing the topology and steric limitations of receptor binding sites. researchgate.net Researchers have synthesized and evaluated a variety of AMDA analogs to map the three-dimensional space of the 5-HT₂A and H₁ receptors. researchgate.netnih.gov

One area of focus has been the exploration of steric tolerance by expanding the tricyclic system of AMDA. nih.gov The synthesis of annulated analogs, where additional rings are fused to the dihydroanthracene core, has been a key strategy. researchgate.net For instance, a mixture of (7,12-dihydrotetraphene-12-yl)methanamine and (6,11-dihydrotetracene-11-yl)methanamine demonstrated a high binding affinity for the 5-HT₂A receptor, indicating that the binding site can accommodate larger, more rigid structures. researchgate.netnih.gov

Furthermore, the substitution on the aminomethyl group and on the aromatic rings has provided valuable insights into the specific interactions within the binding pocket. N-phenylalkyl derivatives of AMDA were found to have weaker affinity, suggesting that the size and conformation of the substituent on the nitrogen atom are critical for optimal binding. researchgate.netnih.gov In contrast, substitutions at the 3-position of the dihydroanthracene ring with a variety of functional groups have been shown to be well-tolerated, suggesting this region of the ligand is oriented towards a more open and accessible area of the receptor. rsc.org

Molecular modeling and homology modeling, often used in the absence of crystal structures for receptors like the 5-HT₂A receptor, have been instrumental in interpreting the binding data of these structural probes. researchgate.netnih.gov By docking AMDA and its analogs into homology models of the 5-HT₂A receptor, researchers have been able to propose specific ligand-receptor interactions that are responsible for the observed binding affinities. researchgate.netnih.gov These studies have helped to delineate the boundaries of the binding pocket and identify key amino acid residues that interact with these ligands.

The following table summarizes the binding affinities of selected AMDA analogs, illustrating their utility as structural probes:

| Compound | Receptor | Binding Affinity (Ki, nM) |

| This compound (AMDA) | 5-HT₂A | 20 |

| Mixture of (7,12-dihydrotetraphene-12-yl)methanamine and (6,11-dihydrotetracene-11-yl)methanamine | 5-HT₂A | 10 |

| (7,12-dihydrotetraphene-3-methoxy-12-yl)methanamine | 5-HT₂A | 21 |

| (7,12-dihydrotetraphene-3-methoxy-12-yl)methanamine | H₁ | 2500 |

| N-Benzyl-AMDA | 5-HT₂A | 721 |

| N-Phenylbutyl-AMDA | 5-HT₂A | 964 |

Data compiled from multiple sources. researchgate.netnih.gov

Applications in Site-Directed Mutagenesis Studies of Receptors

The insights gained from using AMDA and its analogs as structural probes have been further refined and validated through site-directed mutagenesis studies. This technique involves mutating specific amino acid residues within a receptor to determine their role in ligand binding and receptor activation. The binding affinities of AMDA derivatives are assessed at these mutated receptors to confirm or refute the interactions proposed by molecular modeling.

A notable example is the investigation of the F3406.52L mutation in the 5-HT₂A receptor. wikipedia.orgnih.gov Phenylalanine at position 340, located in transmembrane helix 6, was hypothesized to be a key interaction point for certain ligands. However, studies revealed that the F3406.52L mutation did not negatively impact the binding affinity of either the parent compound AMDA or its 3-bromo derivative. wikipedia.orgnih.gov This finding was crucial in refining the proposed binding orientation of AMDA, suggesting that this part of the molecule is not in close contact with the F340 residue. wikipedia.orgnih.gov This evidence supports a binding mode for AMDA that is distinct from other classes of 5-HT₂A receptor antagonists. wikipedia.orgnih.gov

These combined studies, utilizing both diverse chemical probes based on the AMDA scaffold and precise genetic modification of the receptor, provide a powerful approach to understanding the molecular details of ligand-receptor recognition.

Development of Novel Receptor Ligands and Pharmacological Tools Based on the Dihydroanthracene Scaffold

The dihydroanthracene scaffold, exemplified by AMDA, has proven to be a fertile ground for the development of novel receptor ligands and pharmacological tools. The structural and conformational rigidity of this scaffold provides a well-defined platform for systematic chemical modifications to explore structure-activity relationships (SAR).

The initial discovery of AMDA as a potent and selective 5-HT₂A antagonist spurred the development of a large family of related derivatives with even greater potency and selectivity. rsc.org By systematically modifying the substituents on the aromatic rings and the aminomethyl side chain, researchers have been able to fine-tune the pharmacological properties of these compounds. For example, methoxy-substitution at different positions on the dihydroanthracene ring system of AMDA led to varying affinities for the h5-HT₂A receptor, with the 3-methoxy analog showing the highest affinity. researchwithrutgers.com Computational modeling suggested that the methoxy (B1213986) oxygen of the higher-affinity isomers could form hydrogen bonds with donor sidechains within the receptor binding site. researchwithrutgers.com

Beyond the 5-HT₂A receptor, the dihydroanthracene scaffold has been utilized to design ligands for other G protein-coupled receptors (GPCRs). The principles of molecular recognition learned from the AMDA-5-HT₂A receptor interaction have been applied to the design of ligands for other targets, demonstrating the broader applicability of this chemical framework in medicinal chemistry.

The following table presents data on methoxy-substituted AMDA derivatives, showcasing the development of novel ligands from the dihydroanthracene scaffold:

| Compound | Receptor | Binding Affinity (Ki, nM) |

| 1-Methoxy-AMDA | h5-HT₂A | ~100 |

| 2-Methoxy-AMDA | h5-HT₂A | ~100 |

| 3-Methoxy-AMDA | h5-HT₂A | >10 |

| 4-Methoxy-AMDA | h5-HT₂A | <100 |

Data reflects the general trend of binding affinities. researchwithrutgers.com

Emerging Methodologies in Ligand Design, Synthesis, and Screening Enabled by this compound Research

Research centered on this compound has not only yielded novel pharmacological tools but has also contributed to the advancement of methodologies in ligand design, synthesis, and screening.

In the realm of ligand design, the structurally novel nature of AMDA, which did not conform to existing pharmacophore models for 5-HT₂A antagonists, challenged the prevailing understanding of ligand-receptor interactions at this target. nih.gov This necessitated a greater reliance on and validation of computational techniques such as homology modeling and automated ligand docking to propose and investigate plausible binding modes. researchgate.netnih.gov The successful application of these methods to explain the SAR of AMDA and its analogs has reinforced their utility and predictive power in modern drug discovery, particularly for GPCRs where crystal structures are often unavailable. The concept of employing rigid, annulated analogs as "dimensional probes" to map the steric confines of a binding site has been effectively demonstrated through research on AMDA derivatives. researchgate.net

From a synthetic perspective, the exploration of a wide array of AMDA analogs has led to the refinement and adaptation of various synthetic routes to access the dihydroanthracene core and its derivatives. The challenges encountered in the synthesis and separation of isomers of annulated analogs, for example, have driven the development of more efficient and selective synthetic strategies. researchgate.net

While specific high-throughput screening (HTS) assays developed directly as a result of AMDA research are not extensively documented, the availability of a diverse library of AMDA-based ligands with varying affinities and selectivities provides a valuable resource for the development and validation of new screening platforms. These compounds can serve as reference ligands to assess the performance and sensitivity of novel assay formats aimed at identifying new modulators of the 5-HT₂A receptor and other related targets.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing AMDA derivatives with varying 3-position substituents?

- Methodology : AMDA derivatives are synthesized via multi-step routes involving ortho-lithiation of intermediates (e.g., oxazolines) followed by Friedel-Crafts alkylation or bromination. For example, 3-methoxy and 3-n-pentyloxy derivatives (1e, 1f) are prepared using Eaton’s reagent or methanesulfonic acid under nitrogen, with purification via medium-pressure liquid chromatography (MPLC) . Substituents at the 3-position require careful selection of benzaldehyde precursors to avoid isomer separation challenges due to substrate instability .

- Key Considerations : Use of protecting groups (e.g., Boc) and reducing agents (e.g., BH3-THF) ensures controlled functionalization. Reaction conditions (temperature, solvent polarity) critically influence yields.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of AMDA derivatives post-synthesis?

- Methodology :

- 1H/13C NMR : Assignments of aromatic protons (δ 6.8–7.5 ppm) and dihydroanthracene backbone protons (δ 3.2–4.1 ppm) confirm regiochemistry and substituent placement. For example, the 9-aminomethyl group in 1g shows characteristic splitting patterns .

- Elemental Analysis : Validates molecular formulas (e.g., C18H20N2O4 for 1h) with deviations <0.4% from theoretical values .

- Validation : Cross-referencing NMR data with synthetic intermediates (e.g., aldehydes, nitriles) ensures stepwise fidelity.

Q. How are AMDA derivatives evaluated for 5-HT2A receptor binding affinity?

- Methodology : Competitive binding assays using [3H]ketanserin on NIH3T3 cells expressing human 5-HT2A receptors. IC50 values are calculated via nonlinear regression, with AMDA showing Ki ≈ 12 nM .

- Controls : Inclusion of reference ligands (e.g., ketanserin) and mutant receptors (e.g., F340L) validates assay specificity .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern AMDA derivative interactions with the 5-HT2A receptor?

- Key Findings :

- 3-Substituent Effects : Bulky groups (e.g., 3-bromo in 1b) enhance affinity (Ki = 8 nM) by filling hydrophobic pockets in the receptor’s orthosteric site. Electron-donating groups (e.g., methoxy in 1e) improve solubility but reduce binding .

- Fold Angle Optimization : AMDA’s tricyclic system enforces a ~120° dihedral angle between aromatic rings, aligning with the receptor’s steric demands. Conformational constraints (e.g., cyclohexadiene derivatives) reduce flexibility and improve selectivity .

- Data Table :

| Derivative | 3-Substituent | Ki (nM) | Selectivity (5-HT2A vs. D2) |

|---|---|---|---|

| AMDA (1a) | H | 12 | 150-fold |

| 1b | Br | 8 | 220-fold |

| 1e | OMe | 25 | 90-fold |

| Data synthesized from . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.